Journal Name:Nature Reviews Drug Discovery
Journal ISSN:1474-1776
IF:112.288
Journal Website:http://www.nature.com/nrd/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:36
Publishing Cycle:Monthly
OA or Not:Not
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-03-01 , DOI: 10.5547/01956574.44.2.phar
Abstract: U.S. liquefied natural gas (LNG) export projects have substantially more spot trading of LNG than traditional projects. While this reduces the debt capacity of the projects, it allows project developers to better exploit many types of real options. Exploiting those options greatly increases the positive skewness of project cash flows. While the modal operating profits for a representative U.S. LNG export project are unlikely to cover fixed costs, interest and taxes at usual leverage ratios, the mean real equity return is likely to be positive. Some quarters could return extremely high profits. Understanding determinants of spot trading of LNG matters because increased spot trading will better integrate global natural gas markets.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-03-01 , DOI: 10.5547/01956574.44.2.mkar
Abstract: Energy stocks are potentially a hedge against inflation and have a number of advantages over other forms of energy investing. This motivates us to study on portfolio management of energy stocks. We compare the performance of proposed GARCH-EVT-vine copula models under three different dimensions with other competing models using energy stocks from the U.S. market. In our proposed model, we use static C- and D-vine copulas. We compare the accuracy and efficiency of different models in forecasting portfolio VaR and CVaR. We also examine whether the proposed models yield greater economic and statistical performances than the competing models in a tactical asset allocation framework. Our findings indicate that the proposed models perform best overall. In fact, the relatively better performance of the proposed model is even more prominent when the portfolio size increases. Further, the comparative analysis between GARCH-EVT- static vine and GARCH-EVT-dynamic vine copula models produces mixed results.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-01-01 , DOI: 10.5547/01956574.44.1.anou
Abstract: To avoid unnecessary distribution network investments, distribution tariffs are expected to become more cost-reflective, and DSOs are expected to procure flexibility. This will provide an implicit and an explicit incentive to provide demand-side flexibility. In this paper, we develop a long-term bi-level equilibrium model. In the upper level, the DSO optimizes social welfare by deciding the level of investment in the distribution network and/or curtailing consumers. The regulated DSO also sets a network tariff to recover the network and flexibility costs. In the lower level, the consumers, active and passive, maximize their own welfare. We find that implicit and explicit incentives for demand-side flexibility are complementary regulatory tools, but there are limits. If network tariffs are too imperfect, the resulting consumption profiles can become too expensive to fix with curtailment. We also find that it is difficult to set an appropriate level of compensation because of the reaction by prosumers.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-01-01 , DOI: 10.5547/01956574.44.1.bguo
Abstract: Carbon taxes create global benefits unless offset by increased emissions elsewhere. An additional carbon tax in one country may cause leakage through imports and will also increase costs by creating a wedge between economic marginal costs in different markets, causing an offsetting deadweight loss. We estimate the global benefit, carbon leakage and deadweight cost of the British Carbon Price Support (CPS) on GB's cross-border electricity trade with France and The Netherlands. Over 2015–2020 the unilateral CPS created €72±20 m/yr deadweight loss, about 31% of the initial economic value created by the interconnector, or 2.5% of the global emissions benefit of the CPS at €2.9±0.1 bn/yr. About 16.3±3.5% of the CO2 emissions reduction is undone by France and The Netherlands, the monetary loss of which is about €584±127 m/yr.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-01 , DOI: 10.5547/01956574.44.4.ldis
Abstract: We examine market reactions to farmout agreements, a common form of strategic alliance undertaken by oil and gas explorers internationally. Using an Australian sample of 722 farmout agreements announced during the 1990–2016 period, we find that farmout announcements generate a positive cumulative average abnormal return of 3.60% for farmors and 1.90% for farminees over a 3-day event window. Cross-sectional analysis of farmors' event returns provides results consistent with the resource pooling hypotheses. We also find that farmors' announcement returns are sensitive to the underlying oil price volatility, consistent with the real options view of farmout arrangements.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-07-01 , DOI: 10.5547/01956574.43.4.naza
Abstract: As the world economic power shifts from the advanced G7 countries—Canada, France, Germany, Italy, Japan, the United Kingdom, and the United States—to the seven largest emerging market countries (EM7)—Brazil, China, India, Indonesia, Mexico, Russia, and Turkey—the vulnerability of these emerging market countries to exogenous shocks is becoming of growing importance. This paper presents a comprehensive examination of the effects of oil price shocks on real economic activity in the EM7 economies in the context of two classes of empirical models. In general, we find that oil price uncertainty has statistically significant effects on the real output of the EM7 economies and that the relationship between oil prices and economic activity is in general symmetric. We also find that oil price uncertainty has in general a negative effect on world crude oil production.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-07-01 , DOI: 10.5547/01956574.43.4.sdjo
Abstract: This paper contributes to the debate surrounding the impact of adaptation to climate change on the incentives to abate greenhouse gases emissions. Using data from the World Development Indicators and various adaptation funds under the UNFCCC framework, this paper provides an empirical analysis of the relation between adaptation and emissions. We specifically test whether adaptation measures to climate change affect emissions of greenhouse gases in a world where adaptation funds are available. Using a staggered difference-in-differences approach and an event study analysis, we find that receiving adaptation funding significantly and negatively affects several CO2 emissions measures, providing preliminary evidence of the presence of a halo effect of adaptation funding. We do not find evidence of a significant change in the emissions of methane, nitrous dioxide and other greenhouse gases.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-01-01 , DOI: 10.5547/01956574.44.1.fjaw
Abstract: The following interview with Prof. James Hamilton was conducted in September 2022 by Dr. Fredj Jawadi with the assistance of Professor Adonis Yatchew in association with the 6th International Workshop on Financial Markets and Nonlinear Dynamics (FMND) held in Paris, France. The interview includes 20 questions related to commodity price dynamics. The aim of the discussion was, first, to help readers gain a better understanding of the factors driving commodity price volatility during the COVID-19 pandemic. Second, we analyzed commodity reactions to the ongoing Ukrainian war. Third, we examined the impact of changes in commodity prices on the economy as a whole and on inflation in particular. Finally, we discussed projections related to the dynamics of commodity prices in the future and the impact on the energy transition process. We hope that this interview will give readers clearer insights into the causes and consequences of commodity price changes and their evolution over time.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-01 , DOI: 10.5547/01956574.44.4.tbaa
Abstract: For over two decades, current account imbalances have been an essential issue in the global policy debate as they threaten the world economy's stability. More recently, the government debt crisis of the European Union shows that internal current account imbalances of a currency union may also add to these risks. Moreover, oil price fluctuations and a contracting monetary policy that reacts to oil prices, previously discussed to affect the current account, may threaten the currency union by increasing internal imbalances. Therefore, this paper analyzes the oil price shock's impact on current account imbalances of a currency union with asymmetric labor market institutions. In this context, we show that oil price shocks can have a long-lasting effect on internal balances that the common monetary policy authority can reduce by choosing a core inflation target. Targeting core inflation, however, comes at the cost of lower production and higher unemployment. We show that these costs can be significantly reduced by increasing labor market flexibility.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-07-01 , DOI: 10.5547/01956574.43.4.jche
Abstract: We attempt to investigate how and when foreign direct investment (FDI) impacts different types of environmental pollution in host countries. Using provincial data from China between 1995 and 2015, we find that FDI mitigates air pollution, yet it has insignificant effect on water and solid pollution. We further reveal that it is the combination of the technology, scale and structure effects that jointly determines the impact of FDI on environmental pollution. Among them, the technology effect takes the most dominant role, followed by the scale effect and structure effect. In addition, by considering the time effect on environmental policy change, we suggest that the pollution halo effect mainly occurs after air pollution policy revision. Our findings provide insight on the complex mechanisms and theoretical boundary of FDI on different types of environmental pollutants.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学1区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.40 | 261 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mts-nrdd.nature.com/cgi-bin/main.plex
- Submission Guidelines
- https://www.nature.com/nrd/for-authors
- Reference Format
- https://endnote.com/downloads/styles/
- Collection Carrier
- Reviews, Perspective